molecular formula C12H12OS B14513732 2-[(Methylsulfanyl)methoxy]naphthalene CAS No. 63370-10-5

2-[(Methylsulfanyl)methoxy]naphthalene

Cat. No.: B14513732
CAS No.: 63370-10-5
M. Wt: 204.29 g/mol
InChI Key: MUHMQJQVOANVRW-UHFFFAOYSA-N
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Description

2-[(Methylsulfanyl)methoxy]naphthalene is a naphthalene derivative featuring a methylsulfanylmethoxy (-SCH2O-) substituent at the 2-position of the naphthalene ring. This compound combines the aromatic stability of naphthalene with the electronic and steric effects of the sulfur-containing methoxy group.

Properties

CAS No.

63370-10-5

Molecular Formula

C12H12OS

Molecular Weight

204.29 g/mol

IUPAC Name

2-(methylsulfanylmethoxy)naphthalene

InChI

InChI=1S/C12H12OS/c1-14-9-13-12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3

InChI Key

MUHMQJQVOANVRW-UHFFFAOYSA-N

Canonical SMILES

CSCOC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Methylsulfanyl)methoxy]naphthalene can be achieved through several methods. One common approach involves the reaction of 2-methoxynaphthalene with methylthiomethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an organic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Methylsulfanyl)methoxy]naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the methylsulfanyl group to a methyl group using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Methyl-substituted naphthalene derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

2-[(Methylsulfanyl)methoxy]naphthalene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Methylsulfanyl)methoxy]naphthalene involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the reaction conditions. Its biological activity may be attributed to its ability to interact with cellular components, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters of 2-[(Methylsulfanyl)methoxy]naphthalene with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Physical/Chemical Properties References
This compound C₁₂H₁₂OS₂ 236.35 -SCH₂O- at C2 Expected higher lipophilicity due to sulfur atom; potential for nucleophilic reactivity N/A (Target)
2-Methoxynaphthalene C₁₁H₁₀O 158.20 -OCH₃ at C2 Melting point: 70–72°C; used in fragrances and industrial applications
2-Acetyl-6-methoxynaphthalene C₁₃H₁₂O₂ 200.23 -OCH₃ at C6, -COCH₃ at C2 Key intermediate in pharmaceuticals (e.g., naproxen impurity); UV absorption at 350 nm
2-Methylnaphthalene C₁₁H₁₀ 142.20 -CH₃ at C2 Volatile hydrocarbon; used in dyes and resins

Key Observations :

  • The methylsulfanylmethoxy group in the target compound introduces sulfur, which increases molecular weight and lipophilicity compared to oxygenated analogs like 2-methoxynaphthalene. This may enhance membrane permeability in biological systems.
  • 2-Acetyl-6-methoxynaphthalene demonstrates how electron-withdrawing (acetyl) and donating (methoxy) groups on the same ring influence electronic properties and applications in drug synthesis .
Binding Affinity and Substitution Effects
  • Methoxy Substitution : In a study comparing μ-opioid receptor binding, 6′-methoxy substitution on a naphthalene derivative increased binding affinity by 2.8-fold compared to the unsubstituted analog . This highlights the role of methoxy groups in enhancing interactions with biological targets.
  • Sulfur vs.

Toxicological and Environmental Profiles

  • Methylnaphthalenes : 2-Methylnaphthalene is associated with respiratory and hepatic toxicity in animal models, with metabolism generating reactive epoxides .
  • Methoxy Derivatives : 2-Methoxynaphthalene is less volatile than methylnaphthalenes, reducing inhalation risks but posing challenges in environmental persistence .
  • Sulfur-Containing Analogs : Sulfur atoms may lead to distinct metabolic products (e.g., sulfoxides or sulfones), which could either mitigate or exacerbate toxicity compared to oxygenated analogs.

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